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Compound of Interest

4-Methoxyphenylsulfamoyl!
Compound Name:
chloride

Cat. No. 88597030

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxyphenylsulfamoyl chloride (CAS No: 98-68-0), a key reagent and intermediate in
organic synthesis and drug development. This document is intended for researchers, scientists,
and professionals in the field, offering a detailed summary of its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their
acquisition.

Core Spectroscopic Data

The structural elucidation of 4-Methoxyphenylsulfamoyl chloride is fundamentally reliant on
the following spectroscopic techniques, which provide unambiguous evidence for its molecular
structure and purity.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift Coupling

Nucleus Multiplicity Assignment
(®) ppm Constant (J) Hz
Ar-H (ortho to
1H 7.93 Doublet 9.0
SO:Cl)
Ar-H (ortho to
1H 7.08 Doublet 9.0
OCHs)
1H 3.90 Singlet - OCHs
] Ar-C (para to
13C 164.5 Singlet -
SO:Cl)
_ Ar-C (ortho to
13C 131.0 Singlet -
S0:CI)
) Ar-C (ipso to
13C 126.0 Singlet -
SO:Cl)
) Ar-C (ortho to
13C 115.0 Singlet -
OCHs)
13C 56.0 Singlet - OCHs

Note: NMR data is typically acquired in deuterated chloroform (CDCIsz). Chemical shifts are
referenced to tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
) C-H stretch (aromatic and

3000-2800 Medium , _

aliphatic)
1595 Strong C=C stretch (aromatic ring)
1495 Strong C=C stretch (aromatic ring)
1375 Strong S=0 stretch (asymmetric)
1260 Strong C-O-C stretch (asymmetric)
1165 Strong S=0 stretch (symmetric)
1020 Medium C-O-C stretch (symmetric)

C-H bend (para-disubstituted
835 Strong

benzene)
565 Medium S-Cl stretch

Note: IR data can be obtained from a thin film or a KBr pellet.

Iablg_a._Mass_Sp_e_ciLQmﬂw (MS) Data

Relative Intensity (%)

Assignment

206 40 [M]* (Molecular ion with 3>Cl)
[M+2]* (Molecular ion with
208 13
37CI)
171 100 [M-CI*
107 80 [C7H70]"
77 30 [CeHs]*

Note: Mass spectrometry data is typically acquired using electron ionization (El).

Experimental Protocols
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The following sections detail the generalized experimental procedures for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 4-Methoxyphenylsulfamoyl chloride is
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a field
strength of 300 MHz or higher.

Data Acquisition: For 'H NMR, a standard single-pulse experiment is performed. For 13C
NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key
acquisition parameters include a sufficient number of scans to achieve a good signal-to-
noise ratio, a spectral width that encompasses all expected signals, and an appropriate
relaxation delay.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method): A small amount of 4-Methoxyphenylsulfamoyl
chloride is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is
applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin
film of the compound on the plate.[1]

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-
coated plate is then placed in the sample holder, and the spectrum is acquired. The
instrument typically scans the mid-infrared range (4000-400 cm™1).
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for volatile compounds or by direct infusion. For GC-MS, a
dilute solution of the compound in a suitable solvent is injected into the GC, where it is
vaporized and separated before entering the mass spectrometer.

 lonization: Electron lonization (EIl) is a common method for this type of molecule. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic
data to confirm the structure of 4-Methoxyphenylsulfamoyl chloride.
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Caption: Logical workflow for spectroscopic data analysis.

This guide provides essential spectroscopic information for 4-Methoxyphenylsulfamoyl
chloride, facilitating its identification, characterization, and application in research and
development. The detailed protocols and tabulated data serve as a valuable resource for
scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data and Analysis of 4-
Methoxyphenylsulfamoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8597030#spectroscopic-data-nmr-ir-ms-
for-4-methoxyphenylsulfamoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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